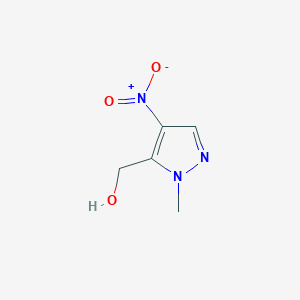

1-Methyl-4-nitro-1H-pyrazole-5-methanol

Description

1-Methyl-4-nitro-1H-pyrazole-5-methanol is a pyrazole derivative featuring a methyl group at the 1-position, a nitro group at the 4-position, and a hydroxymethyl (-CH2OH) group at the 5-position. Pyrazole scaffolds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The nitro group enhances electrophilic reactivity and may influence biological activity, while the hydroxymethyl group offers sites for further functionalization, such as esterification or oxidation.

Propriétés

Formule moléculaire |

C5H7N3O3 |

|---|---|

Poids moléculaire |

157.13 g/mol |

Nom IUPAC |

(2-methyl-4-nitropyrazol-3-yl)methanol |

InChI |

InChI=1S/C5H7N3O3/c1-7-5(3-9)4(2-6-7)8(10)11/h2,9H,3H2,1H3 |

Clé InChI |

UPSMIXGAJNLQCN-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=C(C=N1)[N+](=O)[O-])CO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-4-nitro-1H-pyrazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid followed by reduction and subsequent hydroxymethylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. Finally, the hydroxymethylation is achieved using formaldehyde under basic conditions .

Industrial Production Methods

Industrial production of (1-methyl-4-nitro-1H-pyrazol-5-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The nitration, reduction, and hydroxymethylation steps are optimized for high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

(1-methyl-4-nitro-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Iron powder or tin chloride in hydrochloric acid.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Oxidation: (1-methyl-4-nitro-1H-pyrazol-5-yl)carboxylic acid.

Reduction: (1-methyl-4-amino-1H-pyrazol-5-yl)methanol.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Applications De Recherche Scientifique

(1-methyl-4-nitro-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (1-methyl-4-nitro-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The compound’s ability to donate and accept hydrogen bonds allows it to interact with various enzymes and receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and synthetic behaviors of pyrazole derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison

- Nitro vs. Halogen Substituents : The nitro group (electron-withdrawing) at position 4 in the target compound may reduce nucleophilic reactivity compared to bromo or chloro substituents (e.g., in and ). This could hinder further electrophilic substitutions but enhance stability in acidic conditions.

- Hydroxymethyl Position : The hydroxymethyl group at position 5 (target) vs. position 4 () may alter hydrogen-bonding interactions, affecting solubility and crystallinity.

Physical and Spectroscopic Properties

Table 3: Physical and Analytical Data

- Melting Points: Pyrazole methanol derivatives with polar substituents (e.g., -NO2, -CH2OH) typically exhibit higher melting points due to enhanced intermolecular interactions.

- Spectroscopy : The hydroxymethyl group in the target compound would show characteristic O-H stretches (~3300 cm⁻¹ in IR) and deshielded protons in NMR (δ 4.5–5.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.